3-Fluorobicyclo[1.1.1]pentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7FO |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
3-fluorobicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-5(7,2-4)3-4/h7H,1-3H2 |
InChI Key |
IFHBWPQZDXMXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)F)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Fluorobicyclo 1.1.1 Pentan 1 Ol
Transformations Involving the Bridgehead Hydroxyl Functionality
The hydroxyl group at the bridgehead position of 3-fluorobicyclo[1.1.1]pentan-1-ol is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Nucleophilic Substitutions for Functional Group Interconversions
The bridgehead hydroxyl group of this compound can be converted to other functional groups through nucleophilic substitution reactions. A common strategy involves the conversion of the corresponding carboxylic acid, 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, into an amine. This transformation can be achieved via a Curtius rearrangement. For instance, treatment of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid with diphenylphosphoryl azide (B81097) ((PhO)₂P(O)N₃) and triethylamine (B128534) in tert-butanol, followed by acidic workup, yields 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride. nih.govacs.org
A more direct route for the conversion of the alcohol to an amine involves a Mitsunobu-type reaction. For example, (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol can be reacted with a protected amine in the presence of a phosphine-based reagent to afford the corresponding amine derivative.
| Starting Material | Reagents | Product | Yield | Reference |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid | 1. (PhO)₂P(O)N₃, Et₃N, tBuOH; 2. HCl | 3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride | Not specified | nih.govacs.org |
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | Protected Amine, Phosphine Reagent | Amine Derivative | Not specified |
Oxidation Reactions at the Hydroxyl Center
The oxidation of the primary alcohol in (3-fluorobicyclo[1.1.1]pentan-1-yl)methanol to the corresponding aldehyde or carboxylic acid is a key transformation. While direct oxidation of this compound is not extensively documented, established methods for the oxidation of primary alcohols are applicable. Reagents such as Dess-Martin periodinane (DMP) are known to efficiently oxidize primary alcohols to aldehydes under mild conditions. wikipedia.orgacs.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, is another mild and effective method for this conversion, with the advantage of avoiding over-oxidation to the carboxylic acid. organic-chemistry.orgwikipedia.orgadichemistry.combyjus.com Further oxidation of the resulting aldehyde to a carboxylic acid can be achieved using stronger oxidizing agents. The choice of oxidant allows for the selective formation of either the aldehyde or the carboxylic acid derivative.
| Starting Material | Oxidizing Agent | Product | Notes | Reference |
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | Dess-Martin periodinane | 3-Fluorobicyclo[1.1.1]pentane-1-carbaldehyde | Mild conditions, high yields for similar alcohols. | wikipedia.orgacs.org |
| (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | 3-Fluorobicyclo[1.1.1]pentane-1-carbaldehyde | Mild, avoids over-oxidation. | organic-chemistry.orgwikipedia.orgadichemistry.combyjus.com |
Reactivity of the Fluorine Atom and Vicinal Bonds
The fluorine atom imparts significant electronic effects on the bicyclo[1.1.1]pentane cage, influencing its stability and reactivity.
Stability and Non-Reductive Transformation of the Carbon-Fluorine Bond
The carbon-fluorine bond in 3-fluorobicyclo[1.1.1]pentane derivatives is notably stable. For instance, during the reduction of an ester group in a related fluoro-BCP compound with lithium aluminum hydride (LiAlH₄), the C-F bond remained intact. acs.org Furthermore, fluoro-BCP derivatives have been shown to be stable for extended periods at room temperature without detectable decomposition. acs.org In a study investigating the reactivity of 3-halobicyclo[1.1.1]pentane-1-carboxylic acids with xenon difluoride, the fluoro-substituted derivative showed no apparent reaction, in stark contrast to its bromo- and non-halogenated counterparts which underwent ring disintegration. nih.gov This highlights the exceptional stability of the C-F bond in this system.
Strategic Role of Fluorine in Reaction Selectivity
The strong electron-withdrawing nature of the fluorine atom significantly influences the acidity and basicity of nearby functional groups. The introduction of a fluorine atom at the bridgehead position of a BCP carboxylic acid increases its acidity. acs.orgrsc.org Conversely, the basicity of a bridgehead BCP amine is reduced by more than an order of magnitude upon fluorination. acs.orgrsc.org This modulation of pKa can be strategically employed in drug design to optimize the ionization state of a molecule at physiological pH.
The presence of fluorine also affects the lipophilicity of the molecule. Bridge-fluorination of bicyclo[1.1.1]pentane has been shown to slightly decrease its lipophilicity (cLogP). acs.orgrsc.org This property is crucial in medicinal chemistry for controlling the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
| Compound Comparison | Property Affected | Observation | Reference |
| BCP-COOH vs. F-BCP-COOH | Acidity (pKa) | Increased acidity with fluorine. | acs.orgrsc.org |
| BCP-NH₂ vs. F-BCP-NH₂ | Basicity (pKa) | Decreased basicity with fluorine. | acs.orgrsc.org |
| BCP derivative vs. F-BCP derivative | Lipophilicity (cLogP) | Slightly decreased lipophilicity with fluorine. | acs.orgrsc.org |
Chemical Modifications at Other Positions of the Bicyclo[1.1.1]pentane Core
While functionalization of the bridgehead positions of the BCP core is well-established, modifications at the three secondary bridge positions (C2, C4, and C5) represent an emerging and challenging area of research. byjus.comresearchgate.net Access to these positions provides novel vectors for molecular design and the exploration of new chemical space.
Recent advancements have demonstrated the feasibility of functionalizing these methylene (B1212753) bridges. One approach involves the use of enzymatic C-H hydroxylation. P450 enzymes have been shown to selectively hydroxylate the bridging methylenes of BCP amine derivatives, providing a direct and enantioselective route to chiral, bridge-functionalized BCPs. acs.orgnih.gov Another strategy involves the programmable functionalization of BCP bis-boronates, which allows for the selective derivatization of both bridgehead and bridge positions. rsc.org These methods are opening up new avenues for the synthesis of multi-substituted BCP scaffolds that were previously inaccessible.
Acylation, Alkylation, and Reductive Amination of Aminated Derivatives
The primary amine derivative, 3-fluorobicyclo[1.1.1]pentan-1-amine, serves as a key intermediate for a variety of functionalization reactions, including acylation, alkylation, and reductive amination. These transformations are fundamental in introducing diverse substituents and building more complex molecular architectures.
Acylation: 3-Fluorobicyclo[1.1.1]pentan-1-amine and its salts readily undergo acylation reactions with various acylating agents, such as acyl chlorides and sulfonyl chlorides, to form the corresponding amides and sulfonamides. For instance, the reaction of 3-fluorobicyclo[1.1.1]pentan-1-amine hydrochloride with 4-(methylsulfonyl)benzenesulfonyl chloride in the presence of a base yields N-(3-fluorobicyclo[1.1.1]pentan-1-yl)-2-((4-(methylsulfonyl)phenyl)sulfonamido)-4-(trifluoromethyl)benzamide. epo.org Similarly, its reaction with 4-(trifluoromethoxy)benzenesulfonyl chloride produces N-((3-fluorobicyclo[1.1.1]pentan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide. nih.gov These reactions are crucial for the synthesis of biologically active compounds.
Alkylation: The alkylation of the primary amine of 3-fluorobicyclo[1.1.1]pentan-1-amine provides a direct route to secondary and tertiary amines. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, more controlled methods are often employed. These methods may involve the use of protecting groups or specialized alkylating agents to achieve mono-alkylation. The resulting alkylated amines are valuable intermediates for further diversification.
Reductive Amination: Reductive amination is a powerful method for the formation of C-N bonds and offers a controlled alternative to direct alkylation. masterorganicchemistry.com This two-step process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com While specific examples involving 3-fluorobicyclo[1.1.1]pentan-1-amine are not extensively documented in the provided search results, this methodology is broadly applicable and can be used to introduce a wide array of alkyl groups onto the nitrogen atom of the BCP derivative.
| Reaction Type | Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acylation (Sulfonylation) | 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride | 4-(Methylsulfonyl)benzenesulfonyl chloride, Base | N-(3-fluorobicyclo[1.1.1]pentan-1-yl)-2-((4-(methylsulfonyl)phenyl)sulfonamido)-4-(trifluoromethyl)benzamide | Not specified | epo.org |
| Acylation (Sulfonylation) | 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride | 4-(Trifluoromethoxy)benzenesulfonyl chloride, Triethylamine, Toluene, 100 °C | N-((3-fluorobicyclo[1.1.1]pentan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide | Not specified | nih.gov |
Further Diversification Through Specific Chemical Transformations
Beyond the functionalization of the amino group, the 3-fluorobicyclo[1.1.1]pentane scaffold can be further diversified through a range of chemical transformations targeting other functional groups attached to the BCP core. These reactions open up avenues to a wider array of novel compounds with tailored properties.
A key precursor for many of these transformations is 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. This compound can be synthesized from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a selective monofluorodecarboxylation reaction using Selectfluor® and silver(I) nitrate (B79036). nih.govthieme-connect.de The resulting monofunctionalized BCP derivative is a versatile intermediate.
Friedel-Crafts Acylation: The carboxylic acid can be converted to its corresponding acyl chloride, which is a reactive electrophile for Friedel-Crafts acylation reactions. This allows for the direct attachment of the 3-fluorobicyclo[1.1.1]pentyl moiety to aromatic and heteroaromatic rings, forming a new carbon-carbon bond. For example, the acyl chloride of 1-fluorobicyclo[1.1.1]pentane-3-carboxylic acid can be used to acylate thiophene, although in this specific case, the reaction did not yield the desired fluorinated product under the tested conditions. chemrxiv.org However, the analogous reaction with the non-fluorinated BCP acyl chloride proceeds in high yield, demonstrating the potential of this methodology. chemrxiv.org
Curtius Rearrangement: The carboxylic acid can be converted to the corresponding amine via a Curtius rearrangement. This process involves the conversion of the carboxylic acid to an acyl azide, typically using diphenylphosphoryl azide (DPPA), followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the primary amine. This transformation provides a route to 3-fluorobicyclo[1.1.1]pentan-1-amine from the corresponding carboxylic acid. nih.gov
| Starting Material | Reagents and Conditions | Transformation | Product | Yield | Reference |
|---|---|---|---|---|---|
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | AgNO₃, Selectfluor®, H₂O, 70 °C | Monofluorodecarboxylation | 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | 67% | thieme-connect.de |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | (PhO)₂P(O)N₃, Et₃N, tBuOH, 85 °C; then H₃O⁺ | Curtius Rearrangement | 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride | Not specified | nih.gov |
| 1-Fluorobicyclo[1.1.1]pentane-3-carboxylic acid | 1. (COCl)₂; 2. Thiophene, AlCl₃ | Friedel-Crafts Acylation | (3-Fluorobicyclo[1.1.1]pentan-1-yl)(thiophen-2-yl)methanone | 0% (under tested conditions) | chemrxiv.org |
Advanced Applications of 3 Fluorobicyclo 1.1.1 Pentan 1 Ol and Its Derivatives in Organic Synthesis and Molecular Design
Employment as a Versatile Building Block in Complex Molecule Synthesis
The unique structural and electronic properties of 3-Fluorobicyclo[1.1.1]pentan-1-ol and its derivatives make them valuable building blocks for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The BCP core, being a C(sp³)-rich, rigid scaffold, provides a three-dimensional alternative to traditional flat aromatic systems. nih.govresearchgate.net This "escape from flatland" is a key strategy in modern drug design, aiming to improve pharmacological profiles by enhancing potency, selectivity, and pharmacokinetic properties. nih.govstrath.ac.ukucl.ac.uk
The synthesis of molecules incorporating the 3-fluorobicyclo[1.1.1]pentane moiety often leverages the reactivity of [1.1.1]propellane, a strained precursor that readily undergoes ring-opening reactions. researchgate.netprinceton.edu For instance, a practical and scalable synthesis of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid has been developed, which can then be converted to the corresponding alcohol, (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol. nih.gov This alcohol serves as a key intermediate for further functionalization.
One of the significant advantages of using BCP-containing building blocks is the ability to introduce novel structural diversity into drug candidates. ucl.ac.uk For example, 3-fluorobicyclo[1.1.1]pentane-1-carboxamide has been utilized in the synthesis of farnesoid X receptor (FXR) modulators. google.com The synthesis of various fluoro-substituted BCPs has been achieved, providing a toolkit for medicinal chemists to fine-tune molecular properties. researchgate.net
The development of multicomponent reactions has further expanded the utility of BCP derivatives. A one-step, three-component radical coupling of [1.1.1]propellane allows for the rapid construction of diverse and complex functionalized bicyclopentanes. princeton.edu This approach offers significant advantages in terms of step- and atom-economy over traditional stepwise synthetic sequences.
The table below showcases examples of complex molecules synthesized using BCP derivatives, highlighting the versatility of this scaffold.
| Precursor | Reagents | Product | Application Area |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic Acid | BH₃·Me₂S, THF | (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanol | Intermediate for further synthesis |
| [1.1.1]Propellane | Alkyl Radicals, Copper Catalyst | 3-Alkylbicyclo[1.1.1]pentan-1-amines | Drug-like molecules |
| 1,3-Diiodobicyclo[1.1.1]pentane | Pyridines, Quinolines | Bicyclo[1.1.1]pentylpyridinium/quinolinium salts | Isosteres for pharmaceuticals |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Diacetyl, Haloform reaction | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Widely used BCP building block |
Bioisosteric Applications in Structural Mimicry for Research Molecules
The bicyclo[1.1.1]pentane (BCP) scaffold has gained significant traction as a bioisostere, a molecular replacement that can enhance the properties of drug candidates. researchgate.netacs.org Its rigid, three-dimensional structure allows it to mimic the spatial arrangement of various functional groups, leading to improved physicochemical and pharmacokinetic profiles. nih.govchemrxiv.org
One of the most prominent applications of the BCP core is as a saturated, non-planar bioisostere for the para-substituted phenyl ring. chemrxiv.orgresearchgate.netnih.govnih.govnih.govresearchgate.net This substitution helps to "escape from flatland," a strategy to increase the three-dimensionality of drug molecules, which can lead to improved solubility and metabolic stability. chemrxiv.orgnih.gov The BCP moiety replicates the linear geometry and substituent exit vectors of a 1,4-disubstituted benzene (B151609) ring, albeit with a slightly shorter distance between the substituents. acs.orgnih.gov
Beyond mimicking aromatic rings, the BCP scaffold also serves as a structural equivalent for alkynes and tert-butyl groups. acs.orgnih.gov The linear geometry of 1,3-disubstituted BCPs makes them suitable replacements for internal alkynes, offering a more stable and often more soluble alternative. strath.ac.uk
Similarly, the compact, three-dimensional nature of the BCP core allows it to function as a bioisostere for the bulky tert-butyl group. strath.ac.ukresearchgate.net This substitution can be advantageous in modulating lipophilicity and metabolic stability, common challenges associated with the incorporation of tert-butyl groups in drug molecules. researchgate.net
The table below compares the structural parameters of the BCP scaffold with the groups it commonly mimics.
| Moiety | Substituent Separation (approx. Å) | Geometry |
| 1,3-Disubstituted Bicyclo[1.1.1]pentane | ~1.8 | Linear, 3D |
| para-Substituted Phenyl Ring | ~2.8 | Linear, Planar |
| Internal Alkyne | Variable | Linear |
| tert-Butyl Group | N/A | Tetrahedral, 3D |
The introduction of the rigid, C(sp³)-rich BCP scaffold significantly expands the accessible three-dimensional chemical space for drug design. nih.govstrath.ac.uk This increased three-dimensionality can lead to more specific interactions with biological targets, potentially enhancing potency and selectivity. strath.ac.ukucl.ac.uk The defined spatial arrangement of substituents on the BCP core allows for precise control over molecular shape and vectoral properties. nih.gov
The non-covalent interactions of the BCP scaffold play a crucial role in its molecular recognition. researchgate.net Studies have shown that the BCP unit can engage in various non-covalent interactions, including halogen bonding and hydrogen bonding, which are critical for drug-receptor binding. nih.gov The presence of the 3D BCP unit can also prevent undesirable π-π stacking interactions that might occur with aromatic rings. researchgate.net The rotational averaging of the BCP skeleton suggests it has fewer interactions compared to its bridgehead functional groups, allowing for a focus on the specific interactions of the substituents. researchgate.net
Applications in Coordination Chemistry and Ligand Design
The unique structural features of the bicyclo[1.1.1]pentane (BCP) framework have also found applications in the field of coordination chemistry and ligand design. The rigid, linear arrangement of substituents at the bridgehead positions makes BCP an intriguing building block for creating novel ligands with specific geometric constraints.
Diphosphine ligands based on the BCP motif have been synthesized and utilized to create metal complexes. nih.govhokudai.ac.jp These BCP-based diphosphines can be considered as isosteres of 1,4-bis(diphenylphosphino)benzenes. nih.gov A notable feature of these ligands is their ability to form straight-shaped complexes. For instance, when coordinated with gold atoms, the two phosphorus atoms of the BCP ligand bind to two different gold atoms, resulting in a linear complex. hokudai.ac.jp This is in contrast to more flexible diphosphine ligands like bis(diphenylphosphino)ethane (dppe), where both phosphorus atoms typically coordinate to a single metal center, forming a cyclic complex. hokudai.ac.jp
The three-dimensional nature of the BCP ligand core, in contrast to the two-dimensional center of p-substituted benzene ligands, can lead to novel properties in the resulting metal complexes. hokudai.ac.jp Furthermore, these BCP ligands have been used to construct coordination polymers. For example, a europium-based coordination polymer with a unique octa-coordination at the europium center has been synthesized, suggesting potential applications in luminescent photonic materials. nih.govhokudai.ac.jp
The table below summarizes the characteristics of BCP-based ligands in coordination chemistry.
| Ligand Type | Metal Center | Complex Geometry | Potential Applications |
| BCP-Diphosphine | Gold (Au) | Straight-shaped | Novel catalysts, materials |
| BCP-Diphosphine | Europium (Eu) | Octa-coordinated polymer | Luminescent materials |
Catalytic Implications of Bicyclo[1.1.1]pentane-Metal Complexes
The synthesis and functionalization of the bicyclo[1.1.1]pentane skeleton often proceed via its highly strained precursor, [1.1.1]propellane. Transition metal catalysis has been instrumental in mediating the transformation of [1.1.1]propellane into a diverse array of BCP derivatives. However, these reactions can be complex, sometimes yielding mixtures of ring-opened isomers and oligomers. bris.ac.uk
Recent advancements have led to more selective and synthetically useful catalytic systems. Nickel(0) catalysts, for example, enable the use of [1.1.1]propellane as a carbene precursor in cyclopropanation reactions. bris.ac.uk This process is understood to proceed through the formation of a Ni(0)-[1.1.1]propellane complex, which then undergoes a double C-C bond activation. bris.ac.uk
Photoredox catalysis has emerged as a powerful tool for BCP synthesis, allowing for the addition of organic halides to [1.1.1]propellane under mild conditions. acs.org This method has expanded the scope of accessible BCPs to include previously challenging (hetero)arylated derivatives. acs.org Dual catalytic systems, such as iridium/copper and nickel/photoredox, have further broadened the possibilities for creating C,N-difunctionalized and dicarbofunctionalized BCPs. nih.gov Other notable catalytic approaches include the use of dirhodium catalysts for the enantioselective C-H functionalization of the BCP core and iron-catalyzed cross-coupling of iodo-BCPs with Grignard reagents. researchgate.netresearchgate.net
| Catalyst System | Transformation | Substrate | Significance |
| Nickel(0) | Cyclopropanation (Carbene precursor) | [1.1.1]Propellane | Unveils a new reaction mode for [1.1.1]propellane beyond simple bridgehead additions. bris.ac.uk |
| Iridium or Organic Photoredox | Radical Addition | [1.1.1]Propellane + Organic Halides | Enables synthesis of highly functionalized carbon- and heteroatom-substituted BCPs under mild conditions. nih.govacs.org |
| Dual Ir/Cu Photoredox | C,N-Difunctionalization | [1.1.1]Propellane | Allows for the creation of complex BCP scaffolds in a single step. nih.gov |
| Dual Ni/Photoredox | Dicarbofunctionalization | BCP-tetrafluoroborate salts + (Hetero)aryl bromides | Facilitates the late-stage functionalization of drug compounds with BCP moieties. nih.gov |
| Dirhodium(II) | Enantioselective C-H Insertion | Bicyclo[1.1.1]pentanes | Provides access to chiral substituted BCPs with high site- and enantioselectivity. researchgate.net |
| Iron | Cross-Coupling | 1-Iodo-BCPs + Grignard Reagents | Represents the first general Kumada coupling of tertiary iodides. researchgate.net |
Development of Novel Chemical Entities and Scaffolds
The unique structural and physicochemical properties of the BCP core have made it a highly sought-after scaffold in modern drug discovery. thieme-connect.com Its role as a bioisostere allows for the replacement of traditional aromatic rings to improve properties like aqueous solubility and passive permeability, while maintaining or improving biological activity. acs.orgacs.org The interest in this area is evidenced by the thousands of BCP-containing compounds that have been synthesized. acs.org
The development of practical and scalable synthetic routes to functionalized BCPs, including fluoro-substituted derivatives like those originating from this compound, has been a crucial enabler. researchgate.netchemrxiv.orgchemrxiv.org For over two decades, the synthesis of bridge-monofluorinated BCPs remained a significant challenge, but recently developed methods have finally unlocked access to these valuable building blocks. researchgate.net These fluoro-BCP scaffolds offer medicinal chemists a tool to modulate properties such as lipophilicity and acidity (pKa). researchgate.net For instance, the replacement of a fluorophenyl ring with a fluoro-bicyclo[1.1.1]pentane core in a drug analogue can dramatically reduce lipophilicity. researchgate.net
The utility of these scaffolds is demonstrated by their incorporation into analogues of known drugs. For example, the BCP core has been used as a replacement for the fluorophenyl ring in the anti-inflammatory drug Flurbiprofen. chemrxiv.org Other examples include the integration of BCP analogues into structures related to Lomitapide, Sonidegib, and Meclizine. researchgate.net Furthermore, a patent has disclosed a complex molecule containing a {3-fluorobicyclo[1.1.1]pentan-1-yl}methyl)amino moiety as a potential inhibitor of the METTL3 enzyme, highlighting the direct application of these novel scaffolds in the development of new chemical entities. google.com Recent breakthroughs also include the synthesis of 1,2-difunctionalized BCPs, which can serve as mimics for ortho- and meta-substituted aromatic rings, further expanding the chemical space accessible to drug discovery programs. nih.gov
| BCP-Containing Scaffold/Derivative | Application/Significance | Key Finding |
| 3-Fluorobicyclo[1.1.1]pentan-1-amine | Novel building block for medicinal chemistry. nih.govrsc.org | Provides access to new chemical space for drug discovery. nih.gov |
| Fluoro-bicyclo[1.1.1]pentanes (F-BCPs) | Bioisosteric replacement for fluorophenyl rings. chemrxiv.orgresearchgate.net | Can significantly reduce lipophilicity compared to aromatic counterparts. researchgate.net |
| BCP analogue of Flurbiprofen | Exploration of bioisosterism in anti-inflammatory drugs. chemrxiv.org | Demonstrates the practical application of replacing aromatic rings with BCP scaffolds. chemrxiv.orgresearchgate.net |
| 1,2-Difunctionalized BCPs | Mimetics for ortho- and meta-substituted arenes. nih.gov | Answers the long-standing challenge of accessing these substitution patterns, expanding their use as benzene bioisosteres. nih.gov |
| {3-Fluorobicyclo[1.1.1]pentan-1-yl}methyl)amino-containing compound | Potential METTL3 enzyme inhibitor. google.com | Illustrates the direct use of functionalized fluoro-BCPs in the design of novel therapeutic agents. google.com |
Theoretical and Computational Investigations of Fluorinated Bicyclo 1.1.1 Pentane Systems
Electronic Structure, Bonding Characterization, and Strain Analysis
The bicyclo[1.1.1]pentane framework is characterized by its significant strain energy, a topic extensively explored through computational analysis. For the parent BCP, the strain energy is calculated to be approximately 68 kcal/mol. acs.org The introduction of fluorine atoms dramatically increases this value; for instance, hexafluorobicyclo[1.1.1]pentane exhibits a computationally suggested strain energy of 101 kcal/mol (MP2/6-31G*). acs.org This increase is attributed to electronic repulsion and bond angle distortion.
The electronic structure of the BCP cage is notable for the "inverted" bond between the two bridgehead carbons, which exhibits significant p-character. Computational studies using Natural Bond Orbital (NBO) analysis show that the exocyclic hybrid orbital on the bridgehead carbon in the parent BCP has approximately 30% s-character. acs.org Upon extensive fluorination, this increases to a calculated 34% in 2,2,4,4,5,5-hexafluorobicyclo[1.1.1]pentane. acs.org This enhanced s-character, combined with the powerful field effect of fluorine atoms, leads to a remarkable increase in the acidity of bridgehead functional groups. acs.org For example, the pKa values for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid are 3.22 and 4.26, while the values for its hexafluorinated counterpart plummet to 0.73 and 1.34. acs.org Similar trends are observed experimentally for mono-fluorinated BCPs, where bridge-fluorination significantly increases the acidity of a carboxylic acid group (pKa drops from 4.2 to 3.5) and reduces the basicity of an amine group (pKa of the hydrochloride salt drops from 8.2 to 6.5). chemrxiv.orgresearchgate.net
Computational models, such as those at the B2PLYP-D3BJ/def2-TZVP level of theory, have been used to calculate bond lengths. For example, the equilibrium C-O bond length in the parent bicyclo[1.1.1]pentan-1-ol is calculated to be 1.39 Å. rsc.orgamazonaws.com The interbridgehead distance is also sensitive to substitution, lengthening from 1.875 Å in 1,3-diacetylbicyclo[1.1.1]pentane to 1.979 Å in dimethyl hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylate. acs.org
| Property | Bicyclo[1.1.1]pentane (Parent) | Hexafluorobicyclo[1.1.1]pentane |
| Calculated Strain Energy (kcal/mol) | 68 acs.org | 101 acs.org |
| Calculated Bridgehead s-character | 30% acs.org | 34% acs.org |
| Compound | pKa Value(s) |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 3.22, 4.26 acs.org |
| Hexafluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid | 0.73, 1.34 acs.org |
| 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid | 4.2 chemrxiv.org |
| 3-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | 3.5 chemrxiv.org |
Elucidation of Reaction Mechanisms and Pathways via Computational Methods
Computational methods are indispensable for mapping the reaction coordinates and understanding the mechanisms of reactions involving the highly reactive BCP core, often derived from [1.1.1]propellane.
The addition of radicals to [1.1.1]propellane is a primary method for synthesizing 1,3-disubstituted BCPs. nih.gov Density functional theory (DFT) calculations have been instrumental in understanding these pathways. researchgate.net For instance, computational analysis supports the addition of a triplet carbene intermediate into the central C-C bond of a bicyclo[1.1.0]butane to form a BCP. chemrxiv.org These studies also show the importance of substituents, like a phenyl group, in stabilizing the resulting radical intermediate. chemrxiv.org
The reactivity of [1.1.1]propellane is not solely driven by strain relief. Activation Strain Analysis (ASA) calculations reveal that it is the change in σ-π-delocalization over the cage that defines the activation profiles for radical additions. rsc.orgamazonaws.com As a radical approaches the interbridgehead bond, the electronic structure evolves, developing π-character in the molecular orbitals, which stabilizes the transition state. amazonaws.com DFT calculations have also been used to model the kinetic barriers of competing radical reactions, explaining why a BCP radical generated from propellane addition can be trapped by a borylation agent. nih.gov The mechanism of the hydroxylation of BCPs by Cytochrome P450 enzymes has also been investigated through the lens of a free radical reaction mechanism. bldpharm.com
The electrophilic activation of [1.1.1]propellane is challenging due to the facile decomposition of the resulting BCP cations. liverpool.ac.uk Computational analysis indicates that these cationic adducts can rapidly fragment to bicyclo[1.1.0]butyl-1-carbinyl cations. amazonaws.com However, detailed computational studies have shown that forming a halogen bond complex with an electrophilic halogen source can promote nucleophilic attack without sacrificing cage stabilization, enabling the synthesis of nitrogen-substituted BCPs. liverpool.ac.uk
The insertion of carbenes into bicyclo[1.1.0]butanes to form BCPs has also been studied computationally. The addition of singlet difluorocarbene, for example, is believed to proceed via a zwitterionic intermediate that closes to form the BCP-F2 ring system. researchgate.net Furthermore, a computational study of the reaction between 2-aryl-1,3-dithianes and [1.1.1]propellane suggests that the reaction proceeds through a two-electron pathway rather than a radical mechanism. acs.org
Conformational Studies and Molecular Dynamics
The rigid, cage-like structure of BCPs limits their conformational freedom. However, the orientation and dynamics of substituents are critical for their function, particularly in medicinal chemistry. researchgate.netucl.ac.uk Ab initio DFT and molecular dynamics simulations have been employed to study the dynamics of dipolar molecular rotors within fluorinated metal-organic frameworks containing BCP linkers. unimib.ittudelft.nl
More complex simulations, such as non-adiabatic molecular dynamics (NAMD) combined with multireference quantum mechanical calculations, have been used to understand the photophysical properties and reaction mechanisms of related strained bicyclic systems. researchgate.net These computational techniques can model excited-state dynamics, such as the denitrogenation of diazabicyclo[2.2.1]heptenes, by tracking bond-breaking events on the S1-surface. researchgate.net Such advanced methods could be applied to understand the behavior of 3-fluorobicyclo[1.1.1]pentan-1-ol under various conditions.
Advanced Spectroscopic Characterization through Computational Prediction
Computational prediction of spectroscopic data is a vital tool for the structural verification of novel fluorinated BCPs. acs.org Given the often complex and strongly coupled spin systems in these molecules, one-dimensional NMR spectra can be difficult to interpret without computational assistance. acs.org
Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often at the Hartree-Fock level of theory (e.g., GIAO-HF/6-31G*), are used to calculate NMR chemical shifts and spin-spin coupling constants. acs.org These calculations have proven effective in analyzing the complex spectra of polyfluorinated BCPs, revealing large and stereospecific long-range 1H−13C, 1H−19F, 13C−19F, and 19F−19F coupling constants. acs.orgacs.org
The prediction of 19F NMR chemical shifts is particularly important. digitellinc.com The large chemical shift dispersion and high sensitivity of the 19F nucleus make it a powerful probe. scholaris.caresearchgate.net Computational protocols have been developed to accurately calculate the 19F chemical shifts of various polyfluoroalkyl substances, which aids in their identification and quantification in complex mixtures. digitellinc.comnih.gov These predictive methods, sometimes based on new fluorine fingerprint descriptors, are invaluable for authenticating the structures of newly synthesized compounds like this compound. scholarsportal.info
| Computational Method | Investigated Properties | Reference |
| MP2/6-31G | Strain Energy, Geometry | acs.org |
| NBO Analysis | s-character of bridgehead orbitals | acs.org |
| DFT | Radical reaction mechanisms, Intermediate stability | researchgate.netchemrxiv.org |
| Activation Strain Analysis (ASA) | Reaction barriers, Role of delocalization | amazonaws.com |
| DLPNO-CCSD(T) | Reaction energy profiles | amazonaws.com |
| GIAO-HF/6-31G | NMR chemical shifts, Coupling constants | acs.org |
| Molecular Dynamics (MD) | Rotational dynamics of BCP linkers | researchgate.netunimib.it |
Future Research Directions and Emerging Opportunities
Innovations in Stereoselective and Asymmetric Synthesis of Bicyclo[1.1.1]pentanes
The synthesis of BCPs featuring adjacent stereocenters remains a formidable challenge, yet it is highly desirable for expanding three-dimensional chemical space in drug design. nih.gov Current methods often rely on chemical resolution or the use of stoichiometric chiral auxiliaries. researchgate.net Future innovations are expected to focus on the development of direct catalytic asymmetric methods.
Recent breakthroughs have demonstrated the potential of combining photocatalysis and organocatalysis to generate chiral α-iminyl radical cations, which can install a stereocenter while simultaneously opening the [1.1.1]propellane ring. nih.govresearchgate.net This multicatalytic approach provides access to a variety of α-chiral BCPs in high yield and enantioselectivity under mild conditions. nih.gov Further research in this area will likely explore new catalyst systems and expand the substrate scope to include a wider range of functionalities. researchgate.netrsc.org
Another promising avenue is the development of methods for the stereoselective functionalization of pre-existing BCP scaffolds. nih.gov For instance, strategies for the enantioselective C–H functionalization of BCPs could provide direct access to complex, enantioenriched products. springernature.com The design of novel chiral ligands and catalysts will be instrumental in achieving high levels of stereocontrol in these transformations. rsc.org
Table 1: Comparison of Synthetic Strategies for Chiral BCPs
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Chiral Resolution | Separation of a racemic mixture of BCPs. | Conceptually simple. | Inefficient (maximum 50% yield), requires suitable derivatives for separation. researchgate.net |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Can provide high diastereoselectivity. | Requires additional steps for attachment and removal of the auxiliary. researchgate.netrsc.org |
| Catalytic Asymmetric Synthesis | A chiral catalyst is used to produce an enantiomerically enriched product. | Highly efficient and atom-economical. | Catalyst development can be challenging; scope may be limited. nih.govresearchgate.net |
| Enantioselective C-H Functionalization | Direct, selective reaction at a C-H bond on the BCP scaffold using a chiral catalyst. | Access to novel chiral BCPs from simple precursors. | Achieving high selectivity and reactivity can be difficult. springernature.com |
Discovery of Unprecedented Reactivity and Transformation Pathways
The high strain energy of the BCP core (66.6 kcal mol⁻¹) underpins its unique reactivity. acs.orgnih.gov While the reactions of [1.1.1]propellane, the primary precursor to BCPs, with radicals and anions are well-documented, there is still much to explore regarding new transformation pathways. acs.orgrsc.org
Future research will likely focus on uncovering novel reactivity patterns of the BCP skeleton itself, beyond the functionalization of bridgehead positions. The development of methods for the selective functionalization of the bridge C–H bonds is an area of growing interest, as it provides new vectors for molecular design in drug discovery and materials science. springernature.comstrath.ac.uk Recent reports have shown the feasibility of such transformations through dirhodium-catalyzed C-H insertion reactions. springernature.com
Furthermore, the exploration of multicomponent reactions involving [1.1.1]propellane is expected to yield highly complex and diverse BCP structures in a single step. nih.govbohrium.comnih.gov These reactions, often enabled by photoredox or transition-metal catalysis, allow for the simultaneous formation of multiple chemical bonds, providing rapid access to libraries of functionalized BCPs. acs.orgbohrium.com The discovery of new radical precursors and catalytic systems will continue to drive innovation in this field. nih.gov
Integration into Advanced Materials Science and Engineering
The rigid, linear geometry of the 1,3-disubstituted BCP scaffold makes it an attractive linker for the construction of advanced materials. acs.orgresearchgate.net BCPs serve as non-conjugated, rigid rods that can precisely arrange functional groups in a defined spatial manner. acs.org This property is being exploited in the design of novel polymers and crystalline materials.
One emerging application is the use of BCP-dicarboxylic acids as ligands in the design of covalent organic frameworks (COFs). acs.orgnih.gov Replacing traditional benzene-based linkers with BCPs can alter the pore size and properties of the resulting COF, leading to materials with tailored gas sorption or separation capabilities. nih.gov Similarly, BCP-based diphosphine ligands have been used to create linear coordination polymers and metal complexes with unique photophysical properties. nih.gov
Future opportunities in materials science include the development of:
BCP-based liquid crystals: The rigid, rod-like shape of BCPs is ideal for designing new liquid crystalline materials.
Molecular wires and electronics: The BCP scaffold can act as a rigid spacer in molecular electronic components, although its non-conjugated nature presents challenges for electron transport that could be addressed through innovative molecular design.
Advanced polymers: Incorporation of BCP units into polymer backbones can impart rigidity, thermal stability, and other desirable properties.
Expansion of Bioisosteric Design Principles to New Biological Targets
The most significant application of BCPs to date has been in medicinal chemistry, where they serve as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. acs.orgrsc.orgthieme-connect.com Replacing these common motifs with a BCP can lead to substantial improvements in physicochemical properties such as aqueous solubility, metabolic stability, and membrane permeability, while often maintaining or even improving biological activity. pharmablock.comnih.govresearchgate.net
While the utility of BCPs as bioisosteres is now well-established for a range of targets, including γ-secretase and lipoprotein-associated phospholipase A2 (LpPLA2), there remains a vast landscape of biological targets to explore. nih.govresearchgate.net Future research will focus on systematically applying the BCP bioisostere concept to new classes of proteins and disease pathways. thieme-connect.com
Key areas for expansion include:
Kinase inhibitors: The BCP scaffold can be used to replace hinge-binding phenyl rings, potentially improving selectivity and pharmacokinetic profiles.
GPCR ligands: The three-dimensional nature of BCPs may allow for novel interactions within the binding pockets of G-protein-coupled receptors.
Protease inhibitors: Replacing peptidic components with rigid BCP linkers could enhance oral bioavailability and metabolic stability.
The success of these endeavors will depend on a deeper understanding of how the unique geometry and electronic properties of the BCP scaffold influence protein-ligand interactions. pharmablock.comnih.gov
Table 2: Physicochemical Property Improvements with BCP Bioisosteres
| Property | Typical Change with BCP Replacement | Rationale | Reference |
|---|---|---|---|
| Aqueous Solubility | Increased | Lower lipophilicity and disruption of crystal packing compared to planar arenes. | thieme-connect.comresearchgate.net |
| Metabolic Stability | Improved | The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism than aromatic rings. | researchgate.netacs.orgnih.gov |
| Lipophilicity (logP) | Decreased | BCPs are less lipophilic than the corresponding phenyl or tert-butyl groups. | thieme-connect.com |
| Permeability | Improved | The non-planar, three-dimensional structure can enhance passive permeability. | pharmablock.comresearchgate.net |
Development of High-Throughput Synthetic Methodologies and Chemical Libraries
To fully realize the potential of the BCP scaffold in drug discovery and materials science, the development of high-throughput and scalable synthetic methods is crucial. acs.orgresearchgate.net While many methods for BCP synthesis have been reported, their scalability and applicability to library synthesis can be limited. acs.orgchemrxiv.org
Flow chemistry is emerging as a powerful tool for the large-scale synthesis of BCPs. acs.orgnih.govvapourtec.com Continuous flow processes enable the safe handling of reactive intermediates like [1.1.1]propellane and can facilitate photochemical reactions without the need for specialized equipment like mercury lamps. acs.orgnih.gov These methods have been used to produce kilogram quantities of key BCP building blocks, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. acs.orgnih.gov
The development of robust, library-amenable reaction conditions is another key objective. researchgate.net High-throughput automated synthesis platforms are being leveraged to rapidly screen reaction conditions and expand the accessible chemical space of BCP derivatives. researchgate.net This allows for the creation of large, diverse chemical libraries of BCP-containing compounds for high-throughput screening (HTS) against various biological targets. nih.govthermofisher.comsickkids.ca The availability of such libraries will accelerate the discovery of new BCP-containing drug candidates and materials. chemrxiv.orgcolumbia.edu
Q & A
Q. What synthetic strategies are most effective for preparing 3-fluorobicyclo[1.1.1]pentan-1-ol, and how can side reactions be minimized?
Methodological Answer: The synthesis of this compound can leverage radical fluorination approaches. For example, Goh and Adsool (2015) demonstrated that metal-free homolytic aromatic alkylation with fluorine sources (e.g., Selectfluor) under UV irradiation enables selective fluorination of bicyclo[1.1.1]pentane scaffolds . Key steps include:
- Use of radical initiators (e.g., AIBN) to promote fluorination.
- Optimization of reaction temperature (40–60°C) to minimize competing dimerization or ring-opening side reactions.
- Post-synthesis purification via column chromatography or recrystallization to isolate the fluorinated product.
Validation requires to confirm fluorination and GC-MS to detect impurities.
Q. How can solubility challenges of this compound be addressed for in vivo studies?
Methodological Answer: Due to its low aqueous solubility (<1 mg/mL), formulation strategies include:
- Solvent systems : Use DMSO as a primary solvent, followed by dilution with 20% SBE-β-CD in saline (final DMSO ≤10% v/v) to enhance biocompatibility .
- Surfactant-based solutions : Combine PEG400 with Tween-80 (e.g., 40% PEG300, 5% Tween-80, 45% saline) to stabilize suspensions for oral administration .
- Validation : Dynamic light scattering (DLS) can assess particle size distribution in colloidal formulations.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : and resolve bicyclic strain and fluorination patterns. The bicyclo[1.1.1]pentane core exhibits distinct proton signals at δ 1.8–2.5 ppm due to bridgehead strain .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected: 130.13 g/mol for CHFO).
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives.
Advanced Research Questions
Q. How does fluorination at the C3 position influence the bioisosteric potential of bicyclo[1.1.1]pentane in drug design?
Methodological Answer: Fluorination enhances metabolic stability and modulates lipophilicity. Comparative studies with non-fluorinated analogs (e.g., bicyclo[1.1.1]pentan-1-ol) show:
- LogP shifts : Fluorination reduces LogP by ~0.5 units, improving aqueous solubility.
- Enzymatic stability : Fluorine’s electronegativity hinders oxidative metabolism (e.g., CYP450 enzymes), as shown in pharmacokinetic studies of related fluorinated bicyclo scaffolds .
- Bioisosteric validation : Replace tert-butyl or aryl groups in lead compounds with this compound and compare binding affinity (e.g., via SPR or ITC).
Q. What strategies resolve contradictions in reported reactivity data for fluorinated bicyclo[1.1.1]pentane derivatives?
Methodological Answer: Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from:
- Steric effects : Bridgehead fluorination creates steric hindrance, slowing SN2 reactions.
- Electronic effects : Fluorine’s inductive effect destabilizes transition states in polar mechanisms.
Resolution steps :
Replicate reactions under standardized conditions (solvent, temperature).
Use kinetic isotope effects (KIE) or Hammett plots to distinguish steric vs. electronic contributions.
Computational modeling (DFT) to map reaction pathways and identify rate-limiting steps.
Q. How can this compound be functionalized for use in bioconjugation or prodrug development?
Methodological Answer:
- Amide coupling : React the hydroxyl group with activated carboxylic acids (e.g., NHS esters) under Mitsunobu conditions (DIAD, PPh) .
- Protecting groups : Use tert-butyl dimethylsilyl (TBS) ethers to temporarily mask the hydroxyl group during multi-step syntheses.
- Prodrug activation : Link to enzymatically cleavable moieties (e.g., esterase-sensitive esters) and validate release kinetics via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
